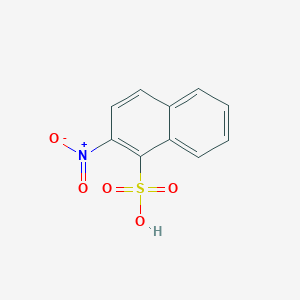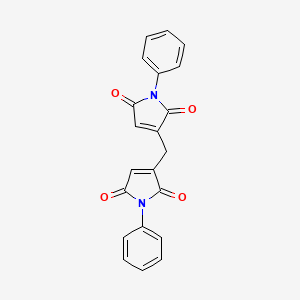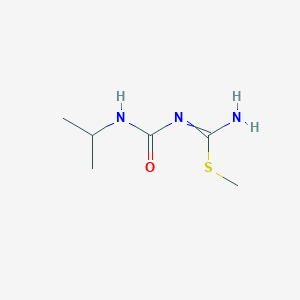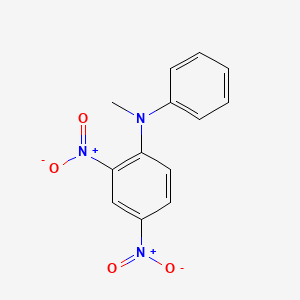![molecular formula C20H19NO2 B14663285 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione CAS No. 38171-79-8](/img/structure/B14663285.png)
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is an organic compound with a complex structure that includes a naphthalene core substituted with an ethyl(phenyl)amino group and a methylnaphthoquinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthoquinone Core: The naphthoquinone core can be synthesized through the oxidation of 3-methylnaphthalene using reagents such as chromium trioxide (CrO₃) in acetic acid.
Introduction of the Ethyl(phenyl)amino Group: The ethyl(phenyl)amino group can be introduced via a Mannich reaction, where the naphthoquinone is reacted with ethylamine and formaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinone derivatives.
科学研究应用
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The naphthoquinone moiety is particularly important for its redox properties, which can influence cellular processes.
相似化合物的比较
Similar Compounds
Phthiocol (2-hydroxy-3-methylnaphthalene-1,4-dione): Similar structure but with a hydroxyl group instead of the ethyl(phenyl)amino group.
Vitamin K3 (2-methylnaphthalene-1,4-dione): Lacks the ethyl(phenyl)amino group and has different biological activities.
Uniqueness
2-{[Ethyl(phenyl)amino]methyl}-3-methylnaphthalene-1,4-dione is unique due to the presence of the ethyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
38171-79-8 |
|---|---|
分子式 |
C20H19NO2 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
2-[(N-ethylanilino)methyl]-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(15-9-5-4-6-10-15)13-18-14(2)19(22)16-11-7-8-12-17(16)20(18)23/h4-12H,3,13H2,1-2H3 |
InChI 键 |
LBINVEPCJCUQOT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=C(C(=O)C2=CC=CC=C2C1=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


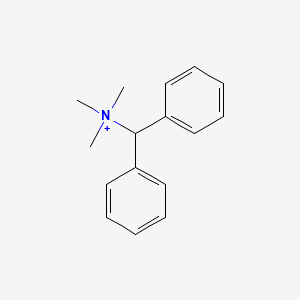
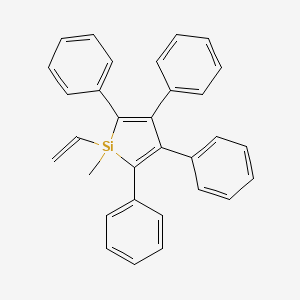
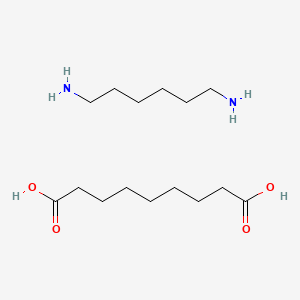
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)


